An In-depth Technical Guide to the Chemical Properties of Chroman-2-ylmethanamine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of Chroman-2-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman-2-ylmethanamine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its core structure, a chroman moiety linked to a primary aminomethyl group, provides a versatile scaffold for the synthesis of a diverse range of derivatives. This technical guide offers a comprehensive overview of the chemical properties of Chroman-2-ylmethanamine hydrochloride, including its physical characteristics, reactivity, and spectroscopic profile. Furthermore, it delves into a plausible synthetic route and purification strategies, and explores the landscape of its potential therapeutic applications, with a focus on its role as a precursor for neuroprotective and anticonvulsant agents. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel chemical entities based on the chroman framework.
Introduction: The Chroman Scaffold in Drug Discovery
The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The incorporation of an aminomethyl group at the 2-position of the chroman ring, as seen in Chroman-2-ylmethanamine, introduces a key functional handle for further chemical modification and interaction with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wider range of experimental conditions.
This guide will provide a detailed exploration of the chemical and physical properties of Chroman-2-ylmethanamine hydrochloride, offering insights into its behavior and potential for derivatization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physical and chemical identifiers for Chroman-2-ylmethanamine hydrochloride.
| Property | Value | Reference(s) |
| CAS Number | 149177-75-3 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not available for the hydrochloride salt. The free base has a melting point of 52-54 °C. | [3] |
| Solubility | Expected to be soluble in water, methanol, and ethanol. Limited solubility in non-polar organic solvents. | [4] |
| pKa (predicted) | ~9.5-10.5 for the ammonium ion (estimated) |
Note on Stereochemistry: The CAS number 149177-75-3 may refer to the racemic mixture. Enantiomer-specific syntheses are possible, and the corresponding (R)- and (S)-enantiomers have distinct CAS numbers.[5] Researchers should verify the stereochemistry of their starting material.
Synthesis and Purification
A plausible and efficient synthetic route to Chroman-2-ylmethanamine hydrochloride involves a two-step process starting from a suitable chroman precursor: the formation of an aldehyde intermediate followed by reductive amination.
Synthetic Pathway
Caption: Proposed synthetic pathway for Chroman-2-ylmethanamine hydrochloride.
Experimental Protocol
Step 1: Synthesis of Chroman-2-carboxaldehyde
The synthesis of the aldehyde intermediate can be achieved through the oxidation of the corresponding alcohol, Chroman-2-methanol.[6]
-
To a stirred solution of Chroman-2-methanol in dichloromethane (DCM), add pyridinium chlorochromate (PCC).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield Chroman-2-carboxaldehyde, which can be used in the next step without further purification.
Step 2: Reductive Amination to Chroman-2-ylmethanamine
Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones.[7][8]
-
Dissolve Chroman-2-carboxaldehyde in methanol.
-
Add ammonium chloride, followed by the portion-wise addition of sodium cyanoborohydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the imine intermediate is fully reduced (monitored by TLC).
-
Quench the reaction by the addition of water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Chroman-2-ylmethanamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude Chroman-2-ylmethanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Chroman-2-ylmethanamine hydrochloride.
Purification
Recrystallization is the most common method for purifying amine hydrochlorides.[4] A suitable solvent system would be one in which the salt has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of amine salts include ethanol, methanol, or mixtures of alcohols with ethers or esters.
Chemical Reactivity and Stability
The chemical reactivity of Chroman-2-ylmethanamine hydrochloride is primarily dictated by the primary amine functionality. The hydrochloride salt form generally increases the stability of the amine towards oxidation.
Reactivity of the Amine Group
The free amine, which can be generated by neutralization of the hydrochloride salt, is a potent nucleophile.[3]
Caption: Key reactions of the primary amine group of Chroman-2-ylmethanamine.
-
N-Alkylation: The primary amine can be readily alkylated using alkyl halides to form secondary and tertiary amines.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a wide variety of functional groups.
-
Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be further reduced to secondary amines.
Stability
Amine hydrochlorides are generally stable solids at room temperature.[9] However, they can be hygroscopic and should be stored in a dry environment. In solution, the stability will be dependent on the pH. In acidic to neutral conditions, the ammonium salt is the predominant species and is relatively stable. In basic solutions, the free amine is generated, which is more susceptible to oxidation.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, chroman ring, and aminomethyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.8 - 7.2 | Multiplets |
| O-CH -CH₂ | ~4.0 - 4.2 | Multiplet |
| Ar-CH₂ -CH₂ | ~2.7 - 2.9 | Multiplet |
| CH-CH₂ -CH₂ | ~1.8 - 2.2 | Multiplets |
| CH₂ -NH₃⁺ | ~3.0 - 3.3 | Multiplet |
| NH₃ ⁺ | Broad singlet, variable | Singlet (broad) |
Chemical shifts are estimates and can vary depending on the solvent and concentration.[9][10]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-O | 150 - 155 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-C | 120 - 130 |
| O-C H-CH₂ | 70 - 75 |
| C H₂-NH₃⁺ | 40 - 45 |
| Ar-C H₂-CH₂ | 25 - 30 |
| CH-C H₂-CH₂ | 20 - 25 |
Chemical shifts are estimates and can vary depending on the solvent and concentration.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (ammonium) | 3200 - 2800 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (ether) | 1250 - 1050 |
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), Chroman-2-ylmethanamine hydrochloride is expected to show a prominent peak for the protonated free amine [M+H]⁺ at m/z 164.12. The fragmentation pattern of the parent ion would likely involve the loss of ammonia (NH₃) and subsequent rearrangements of the chroman ring, which is characteristic of benzylamines.[6][13]
Applications in Drug Discovery and Development
The Chroman-2-ylmethanamine scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications, particularly in the area of central nervous system (CNS) disorders.
Neuroprotective Agents
Derivatives of chroman have demonstrated significant neuroprotective effects in various preclinical models.[14] The antioxidant properties of the chroman ring, coupled with the ability to introduce diverse functionalities on the amine group, allow for the design of multi-target ligands. The mechanism of neuroprotection for some chromone derivatives has been linked to the activation of the Nrf2/ARE antioxidant pathway.[15]
One study on a related chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, showed neuroprotective effects against glutamate- and NMDA-induced excitotoxicity with an IC₅₀ value of 6.92 µM against NMDA toxicity.[16]
Anticonvulsant Agents
The chroman scaffold has also been explored for the development of anticonvulsant drugs.[3] Structure-activity relationship (SAR) studies on various chroman derivatives have shown that modifications to the amine functionality can significantly impact their anticonvulsant activity. For instance, a study on a series of chroman derivatives identified several compounds with potent antiepileptic activity in animal models.[17]
The following diagram illustrates the potential signaling pathways that can be modulated by chroman-based compounds in the context of neuroprotection.
Caption: Potential neuroprotective mechanism of action for chroman derivatives.
Conclusion
Chroman-2-ylmethanamine hydrochloride is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis, reactive primary amine handle, and the inherent biological relevance of the chroman scaffold make it an attractive starting material for the development of novel compounds. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characteristics, as well as highlighting its potential applications in the discovery of new therapeutics for neurological disorders. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Eur. J. Med. Chem.237, 114385 (2022).
- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Int. J. Mol. Sci.21, 8438 (2020).
- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. J.
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Accessed January 8, 2026. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed January 8, 2026. [Link]
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Des. Devel. Ther.10, 2977-2993 (2016).
-
Stevens Institute of Technology. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Accessed January 8, 2026. [Link]
-
PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Accessed January 8, 2026. [Link]
-
ResearchGate. Neuroprotective effects, effective dose 50 (EC50) values, and maximal... Accessed January 8, 2026. [Link]
-
Capot Chemical. Specifications of Chroman-2-ylmethanamine hydrochloride. Accessed January 8, 2026. [Link]
-
The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Accessed January 8, 2026. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Accessed January 8, 2026. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. Accessed January 8, 2026. [Link]
-
Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. Accessed January 8, 2026. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Accessed January 8, 2026. [Link]
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Accessed January 8, 2026. [Link]
-
SciSpace. The NMR Spectra of Some Chroman Derivatives. Accessed January 8, 2026. [Link]
- Manganese catalyzed reductive amination of aldehydes using hydrogen as a reductant. Chem. Commun.54, 4302-4305 (2018).
- Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. Der Pharma Chemica3, 354-361 (2011).
Sources
- 1. Chroman-2-ylmethanamine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 149177-75-3 | Chroman-2-ylmethanamine hydrochloride - Moldb [moldb.com]
- 3. Buy Chroman-2-ylmethanamine | 3990-59-8 [smolecule.com]
- 4. capotchem.cn [capotchem.cn]
- 5. 437763-66-1|(R)-Chroman-2-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. csustan.edu [csustan.edu]
